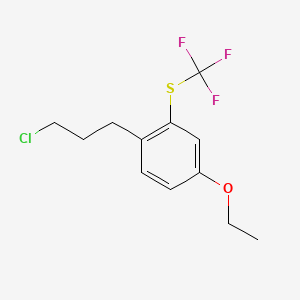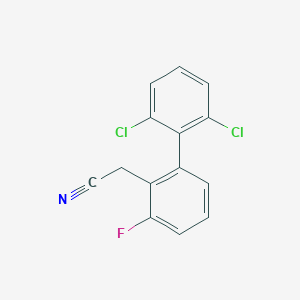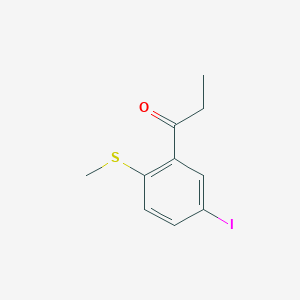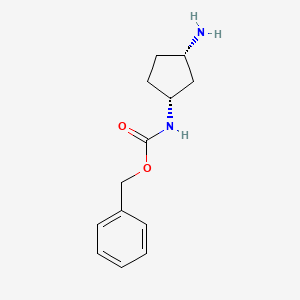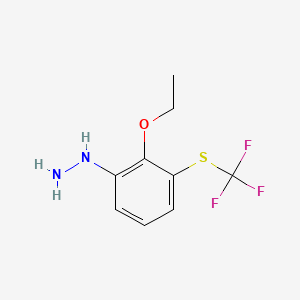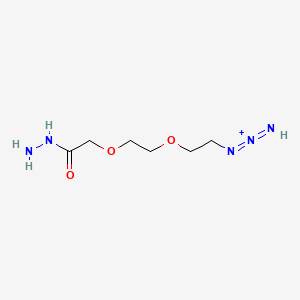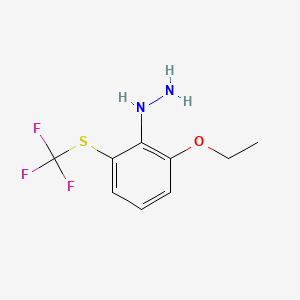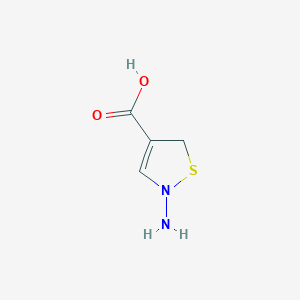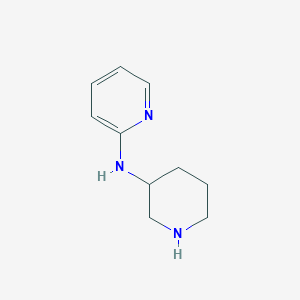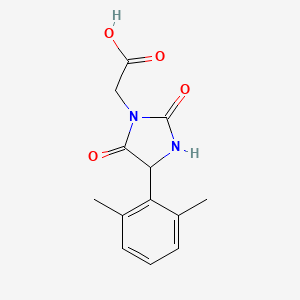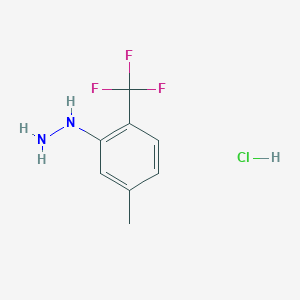
1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H10ClF3N2 It is a derivative of phenylhydrazine, characterized by the presence of a trifluoromethyl group and a methyl group on the phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the reaction of 5-methyl-2-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or interfering with cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to affect oxidative stress and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylhydrazine hydrochloride: This compound has similar structural features but lacks the methyl group.
1-(2,5-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride: This compound has an additional trifluoromethyl group, which may alter its chemical properties and reactivity.
(2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine hydrochloride: This compound has a fluorine atom instead of a methyl group, which can influence its biological activity .
Eigenschaften
Molekularformel |
C8H10ClF3N2 |
|---|---|
Molekulargewicht |
226.62 g/mol |
IUPAC-Name |
[5-methyl-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5-2-3-6(8(9,10)11)7(4-5)13-12;/h2-4,13H,12H2,1H3;1H |
InChI-Schlüssel |
ZOSRBUGLEBWEIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


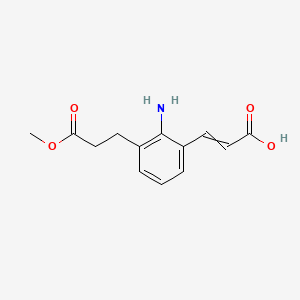
![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B14050103.png)
